Methyl 2,6-difluoro-4-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 2,6-difluoro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,6-difluoro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

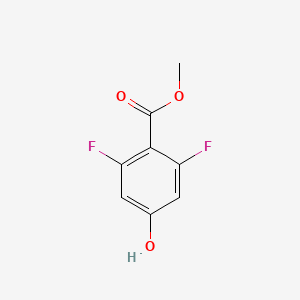

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRBTXDTZVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622354 | |

| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194938-88-0 | |

| Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Methyl 2,6-difluoro-4-hydroxybenzoate

Preamble: The Strategic Value of Fluorination in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0) is not merely another chemical intermediate; it is a meticulously designed building block that offers medicinal chemists a distinct advantage. The presence of two fluorine atoms ortho to the ester functionality provides profound electronic and steric effects. These effects are instrumental in enhancing metabolic stability, modulating acidity (pKa), and improving receptor-binding affinity through unique non-covalent interactions.[1][2] This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, and an exploration of its application as a pivotal component in the development of advanced pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

Methyl 2,6-difluoro-4-hydroxybenzoate is a trifunctional aromatic compound, featuring a methyl ester, a phenolic hydroxyl group, and a difluorinated benzene ring. This combination of functionalities makes it a versatile synthon for further chemical elaboration.

Chemical Structure:

Caption: 2D Structure of Methyl 2,6-difluoro-4-hydroxybenzoate.

The key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted based on computational models, as experimental data for certain parameters are not widely published.

| Property | Value | Source(s) |

| CAS Number | 194938-88-0 | [3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [3] |

| IUPAC Name | methyl 2,6-difluoro-4-hydroxybenzoate | [3] |

| Appearance | White to off-white crystalline solid (Expected) | |

| Boiling Point | 294.5 ± 40.0 °C (Predicted) | |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | |

| pKa (Phenolic OH) | 6.38 ± 0.23 (Predicted) | |

| XLogP3 | 1.6 | [3] |

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and industrially scalable method for preparing Methyl 2,6-difluoro-4-hydroxybenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 2,6-difluoro-4-hydroxybenzoic acid. This reaction is predicated on the principle of driving a reversible reaction to completion by using an excess of one reactant (methanol) and an acid catalyst.[5][6]

Reaction Scheme: 2,6-difluoro-4-hydroxybenzoic acid + Methanol ⇌ Methyl 2,6-difluoro-4-hydroxybenzoate + Water (Catalyst: H₂SO₄)

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where reaction progress can be reliably monitored by Thin-Layer Chromatography (TLC), and product purity is confirmed through standard analytical techniques.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-difluoro-4-hydroxybenzoic acid (17.4 g, 0.1 mol).

-

Reagent Addition: Add anhydrous methanol (200 mL, ~5 mol). The large excess serves as both reactant and solvent, shifting the equilibrium toward the product. Stir the suspension until the acid is partially dissolved.

-

Catalyst Introduction: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[7][8]

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting carboxylic acid spot.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and transfer it to a 1 L beaker containing 500 mL of ice-cold deionized water. A white precipitate of the product should form. b. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. c. Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL) to remove residual acid and methanol.

-

Purification: a. Dissolve the crude solid in ethyl acetate (150 mL) and transfer to a separatory funnel. b. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product.

-

Final Product Handling: Dry the resulting white crystalline solid under vacuum at 40°C. Store the product in a tightly sealed container at 2-8°C.[9]

Caption: Fischer Esterification Workflow for Synthesis.

Strategic Applications in Drug Discovery

The true value of Methyl 2,6-difluoro-4-hydroxybenzoate lies in its role as a strategic building block. The fluorine atoms are not passive substituents; they are active design elements.

Enhancing Metabolic Stability

One of the primary failure points for drug candidates is rapid metabolic degradation, often via cytochrome P450-mediated oxidation of aromatic C-H bonds. The C-F bond is significantly stronger (bond energy ~485 kJ/mol) than a C-H bond (~413 kJ/mol), making it highly resistant to oxidative cleavage. By placing fluorine atoms at the 2 and 6 positions, this scaffold effectively shields the aromatic ring from metabolic attack, thereby increasing the drug's half-life and bioavailability.[10][11]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 194938-88-0 | Methyl 2,6-difluoro-4-hydroxybenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

An In-Depth Technical Guide to Methyl 2,6-difluoro-4-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0), a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Introduction and Strategic Importance

Methyl 2,6-difluoro-4-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms ortho to the ester functionality, combined with a para-hydroxyl group, imparts unique electronic properties and reactivity to the molecule. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, this compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of corticosteroids, anti-inflammatory agents, and other bioactive compounds.[1][2]

Molecular Structure and Key Features

Caption: Chemical structure of Methyl 2,6-difluoro-4-hydroxybenzoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of Methyl 2,6-difluoro-4-hydroxybenzoate.

| Property | Value | Source |

| CAS Number | 194938-88-0 | [3] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic |

| Boiling Point | 294.5 ± 40.0 °C at 760 mmHg | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons (2H): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a singlet or a narrow multiplet in the range of 6.5-7.0 ppm. The ortho-fluorine atoms will cause some splitting, but the symmetry will simplify the pattern.

-

Methyl Protons (3H): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Hydroxyl Proton (1H): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, typically ranging from 5.0 to 10.0 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

-

The carbons bearing the fluorine atoms (C2, C6) will show a large one-bond C-F coupling constant and will be significantly downfield.

-

The carbon attached to the hydroxyl group (C4) will be in the range of 150-160 ppm.

-

The carbons bearing the hydrogen atoms (C3, C5) will be the most upfield of the aromatic carbons.

-

The carbon attached to the ester group (C1) will be in the range of 120-130 ppm.

-

-

Methyl Carbon: The methyl carbon of the ester will appear at approximately 50-55 ppm.

Synthesis Protocol: A Validated Approach

While a specific literature preparation for Methyl 2,6-difluoro-4-hydroxybenzoate is not widely published, a robust and reliable synthesis can be achieved through the Fischer esterification of its corresponding carboxylic acid, 2,6-difluoro-4-hydroxybenzoic acid.[4][5] This method is a cornerstone of organic synthesis and is highly applicable in this context.

Experimental Protocol: Fischer Esterification

This protocol is based on well-established procedures for the esterification of substituted benzoic acids.[5][6]

Materials:

-

2,6-difluoro-4-hydroxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove any unreacted acid and the catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 2,6-difluoro-4-hydroxybenzoate can be purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate.

Reactivity and Applications in Synthesis

The synthetic utility of Methyl 2,6-difluoro-4-hydroxybenzoate stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The phenolic hydroxyl group, however, is a key site for functionalization.

A prime example of its application is found in the synthesis of quinazolinone derivatives, which are of interest as PARP14 inhibitors for cancer therapy.[7][8] In this context, the hydroxyl group of Methyl 2,6-difluoro-4-hydroxybenzoate undergoes O-alkylation.

Case Study: O-Alkylation in the Synthesis of a PARP14 Inhibitor Intermediate

A patented synthetic route utilizes Methyl 2,6-difluoro-4-hydroxybenzoate as a starting material for the preparation of a key intermediate.[7][8]

Reaction Scheme:

Caption: O-alkylation reaction of Methyl 2,6-difluoro-4-hydroxybenzoate.

In this transformation, the phenolic proton is abstracted by the base (potassium carbonate), and the resulting phenoxide acts as a nucleophile, displacing the bromide from (bromomethyl)cyclopropane to form the corresponding ether. This reaction highlights the utility of Methyl 2,6-difluoro-4-hydroxybenzoate as a scaffold for introducing diverse functionalities via its hydroxyl group.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with Methyl 2,6-difluoro-4-hydroxybenzoate.

Hazard Identification: [3]

-

Acute toxicity, oral (Category 4): Harmful if swallowed.

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 1): Causes serious eye damage.

-

Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Conclusion

Methyl 2,6-difluoro-4-hydroxybenzoate is a strategically important building block in modern organic synthesis. Its unique substitution pattern provides a valuable platform for the introduction of fluorine into complex molecules, with well-documented benefits in the pharmaceutical and agrochemical industries. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- MySkinRecipes. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- Biosynth. (n.d.). 2,6-Difluoro-4-hydroxybenzoic acid methyl ester.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Alachem Co., Ltd. (n.d.). 194938-88-0 | Methyl 2,6-difluoro-4-hydroxybenzoate.

- ChemicalBook. (2022, December 30). Methyl 2,6-difluoro-4-hydroxybenzoate | 194938-88-0.

- Chem-Impex. (n.d.). 2,6-Difluoro-4-hydroxybenzoic acid.

- SynQuest Laboratories. (n.d.). CAS 194938-88-0 | Methyl 2,6-difluoro-4-hydroxybenzoate.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). CA3085353A1 - Quinazolinones as parp14 inhibitors.

- PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- PubChem. (n.d.). 2,6-difluoro-4-Hydroxybenzoic Acid.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).

- Google Patents. (n.d.). US10562891B2 - Quinazolinones as PARP14 inhibitors.

- MySkinRecipes. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Difluoro-4-hydroxybenzoic Acid | 214917-68-7.

- ECHEMI. (n.d.). 214917-68-7, 2,6-Difluoro-4-hydroxybenzoic acid Formula.

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- European Patent Office. (2014, March 12). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.

- Google Patents. (n.d.). ( 12 ) United States Patent.

- Mosher Chemical. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- BLD Pharm. (n.d.). 194938-88-0|Methyl 2,6-difluoro-4-hydroxybenzoate.

- Google Patents. (n.d.). CN102596919A - 芳香酶抑制剂.

- ChemicalBook. (n.d.). 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum.

- SpectraBase. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate - Optional[1H NMR] - Spectrum.

- Crysdot LLC. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate - Benzene Compounds.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum.

Sources

- 1. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 2. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 3. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 8. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of Methyl 2,6-difluoro-4-hydroxybenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1][2] In the absence of publicly available experimental spectra, this document leverages advanced computational methods to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural and electronic properties of this important building block.

Introduction: The Significance of a Fluorinated Building Block

Methyl 2,6-difluoro-4-hydroxybenzoate (C₈H₆F₂O₃, Molar Mass: 188.13 g/mol , CAS: 194938-88-0) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science.[3][4][5] The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed theoretical examination of its spectroscopic characteristics, offering a robust framework for researchers working with this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit characteristic couplings to ¹⁹F, providing a wealth of structural information. The predicted NMR data presented here were generated using advanced computational algorithms that account for the influence of the fluorine substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Methyl 2,6-difluoro-4-hydroxybenzoate is predicted to be relatively simple, with distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (H-3, H-5) | 6.4 - 6.6 | Triplet | JH-F ≈ 8-10 |

| -OCH₃ | 3.8 - 3.9 | Singlet | - |

| -OH | 5.0 - 6.0 | Broad Singlet | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The exact chemical shift of the -OH proton is highly dependent on solvent and concentration.

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. Their signal is predicted to appear in the upfield region of the aromatic spectrum, a consequence of the electron-donating effect of the hydroxyl group. The multiplicity is predicted as a triplet due to coupling with the two adjacent fluorine atoms (meta coupling).

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet in the typical range for methyl esters.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the carbon framework, with the carbon signals being split by the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O (Ester) | 165 - 168 | Singlet | - |

| C-F (C-2, C-6) | 158 - 162 | Doublet | ¹JC-F ≈ 240-250 |

| C-OH (C-4) | 155 - 158 | Singlet | - |

| C-H (C-3, C-5) | 102 - 105 | Triplet | ²JC-F ≈ 20-25 |

| C-1 | 108 - 112 | Triplet | ²JC-F ≈ 20-25 |

| -OCH₃ | 52 - 54 | Singlet | - |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typical for this functional group.

-

Fluorinated Carbons (C-2, C-6): The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F) and will appear as doublets. Their chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Hydroxylated Carbon (C-4): The carbon bearing the hydroxyl group will also be in the downfield region of the aromatic carbons.

-

Aromatic C-H Carbons (C-3, C-5): These carbons will appear as triplets due to two-bond coupling to the two fluorine atoms.

-

Quaternary Carbon (C-1): This carbon, attached to the ester group, will also exhibit coupling to the two ortho fluorine atoms, resulting in a triplet.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the typical upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 2,6-difluoro-4-hydroxybenzoate will show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | -OCH₃ |

| 1720 - 1700 | C=O stretch | Ester Carbonyl |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1250 - 1150 | C-F stretch | Aryl-Fluoride |

| 1200 - 1000 | C-O stretch | Ester and Phenol |

Interpretation and Rationale:

-

O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group.

-

C=O Stretching: A sharp and intense peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

-

C-F Stretching: Strong absorption bands in the 1250-1150 cm⁻¹ region are indicative of the C-F stretching vibrations.

-

Aromatic C=C Stretching: Absorptions in the 1620-1580 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

-

C-O Stretching: Bands in the 1200-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and phenol moieties.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity. The predicted monoisotopic mass of Methyl 2,6-difluoro-4-hydroxybenzoate is 188.0285 Da.[6]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺˙, m/z = 188): The peak corresponding to the intact molecule is expected to be observed.

-

Loss of a Methoxy Radical ([M - •OCH₃]⁺, m/z = 157): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

-

Loss of the Carbomethoxy Radical ([M - •COOCH₃]⁺, m/z = 129): The cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical.

-

Subsequent Fragmentation: The fragment at m/z 129 could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 101.

Experimental Protocols: A General Framework

NMR Data Acquisition

Caption: General Workflow for IR Data Acquisition.

MS Data Acquisition

Caption: General Workflow for MS Data Acquisition.

Conclusion

This technical guide has presented a detailed theoretical analysis of the NMR, IR, and MS spectra of Methyl 2,6-difluoro-4-hydroxybenzoate. By leveraging computational prediction tools, we have provided a comprehensive interpretation of the expected spectroscopic data, offering valuable insights for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While predicted data serves as a powerful guide, experimental verification remains the gold standard for structural elucidation.

References

-

PubChem. Methyl 2,6-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Alachem Co., Ltd. 194938-88-0 | Methyl 2,6-difluoro-4-hydroxybenzoate. [Link]

-

WINWIN Chemical. 194938-88-0 Methyl 2,6-difluoro-4-hydroxybenzoate. [Link]

- Google Patents. CA3085353A1 - Quinazolinones as parp14 inhibitors.

- Google Patents. US10562891B2 - Quinazolinones as PARP14 inhibitors.

Sources

- 1. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 2. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and receptor binding affinity.[1] Despite its growing importance, comprehensive data on its fundamental physicochemical properties, such as solubility and stability, remain scarce in publicly accessible literature. This technical guide provides an in-depth analysis of these critical parameters. In the absence of direct experimental data for Methyl 2,6-difluoro-4-hydroxybenzoate, this guide leverages extensive data available for its structural analog, Methylparaben (Methyl 4-hydroxybenzoate), and applies principles of physical organic chemistry to project the behavior of the fluorinated compound. This approach offers valuable, field-proven insights for researchers and formulation scientists, enabling informed decisions in experimental design, handling, and storage.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the case of Methyl 2,6-difluoro-4-hydroxybenzoate, the ortho-difluoro substitution pattern is anticipated to significantly modulate the acidity of the phenolic hydroxyl group and the overall lipophilicity, thereby impacting its solubility, stability, and interaction with biological targets. Understanding these properties is paramount for its effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various experimental and formulation settings. Here, we present the known properties of the analogue, Methylparaben, and provide expert projections for Methyl 2,6-difluoro-4-hydroxybenzoate.

| Property | Methylparaben (Analogue Data) | Methyl 2,6-difluoro-4-hydroxybenzoate (Projected) | Rationale for Projection |

| Molecular Formula | C₈H₈O₃ | C₈H₆F₂O₃ | Direct calculation. |

| Molecular Weight | 152.15 g/mol [1][2] | 188.13 g/mol [1] | Direct calculation. |

| pKa (Phenolic OH) | ~8.5[1][2] | ~6.5 - 7.5 | The two electron-withdrawing fluorine atoms ortho to the hydroxyl group will significantly increase its acidity (lower the pKa) through inductive effects. |

| LogP | 1.96[1] | ~2.5 - 3.0 | The addition of two fluorine atoms will increase the lipophilicity of the molecule. |

| Melting Point | 125-128 °C[2] | Likely higher | Increased molecular weight and potential for altered crystal packing due to fluorine substitution would likely raise the melting point. |

| Appearance | White crystalline powder[2] | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar aromatic esters. |

Solubility Profile: Insights from Analogue Data and Chemical Principles

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its biological activity and formulation development. While specific quantitative solubility data for Methyl 2,6-difluoro-4-hydroxybenzoate is not available, the extensive data for Methylparaben provides a valuable starting point.

Aqueous Solubility

The aqueous solubility of Methylparaben is relatively low and is temperature-dependent.

| Temperature | Solubility of Methylparaben in Water (% w/w) | Projected Solubility of Methyl 2,6-difluoro-4-hydroxybenzoate |

| 10 °C | 0.13 | Lower |

| 25 °C | 0.25 | Lower |

| 80 °C | 3.1 | Lower |

| 100 °C | 6.2 | Lower |

Expert Analysis: The introduction of two fluorine atoms is expected to decrease the aqueous solubility of Methyl 2,6-difluoro-4-hydroxybenzoate compared to Methylparaben. This is due to the increased lipophilicity (higher LogP) of the fluorinated compound. However, the increased acidity of the phenolic hydroxyl group (lower pKa) will lead to significantly enhanced aqueous solubility at pH values above its pKa, as the compound will be deprotonated to form the more soluble phenolate salt.

Solubility in Organic Solvents

Methylparaben exhibits good solubility in a range of polar organic solvents.

| Solvent | Solubility of Methylparaben at 25 °C ( g/100g ) | Projected Solubility of Methyl 2,6-difluoro-4-hydroxybenzoate |

| Methanol | 37 | High |

| Ethanol | 32 | High |

| Acetone | 39 | High |

| Propylene Glycol | 26 | High |

| Dichloromethane | Soluble | High |

| Ethyl Acetate | Soluble | High |

| Tetrahydrofuran (THF) | Soluble | High |

| Dimethyl Sulfoxide (DMSO) | Soluble | High |

| Toluene | Slightly soluble | Moderate |

| Hexane | Insoluble | Low |

Expert Analysis: Methyl 2,6-difluoro-4-hydroxybenzoate is expected to exhibit a similar high solubility in polar organic solvents like alcohols, ketones, and ethers. Its solubility in non-polar solvents like hexane is anticipated to be low. For synthetic applications, solvents like DMSO and ethyl acetate are likely to be effective, as indicated in patent literature describing reactions with this compound.

Experimental Protocol: Determining Equilibrium Solubility

A robust and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of Methyl 2,6-difluoro-4-hydroxybenzoate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Caption: Workflow for determining equilibrium solubility.

Stability Profile: A Critical Consideration for Handling and Formulation

The stability of a compound under various stress conditions is a critical parameter that influences its shelf-life, storage conditions, and formulation strategy.

pH Stability

The stability of esters, such as Methyl 2,6-difluoro-4-hydroxybenzoate, is highly dependent on pH.

-

Acidic Conditions (pH < 4): Expected to be relatively stable. Hydrolysis of the methyl ester group would be the primary degradation pathway, but the rate is generally slow in acidic media.

-

Neutral Conditions (pH 4-7): Generally stable. Methylparaben is known to be stable in the pH range of 4-8.

-

Alkaline Conditions (pH > 8): Susceptible to base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylate (2,6-difluoro-4-hydroxybenzoate) and methanol. The rate of hydrolysis increases significantly with increasing pH. Studies on methylparaben show significant decomposition when autoclaved at pH 6-9 if not buffered.[3]

Thermal Stability

Based on analogue data for methylparaben, which is stable up to 80°C, Methyl 2,6-difluoro-4-hydroxybenzoate is expected to have good thermal stability under normal processing and storage conditions. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive excipients, could lead to degradation.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific data for the target compound is unavailable, studies on methylparaben have shown that it can undergo photodegradation, potentially leading to the formation of various byproducts.[4][5][6] The presence of the phenolic hydroxyl group makes it susceptible to photo-oxidation. It is recommended to protect Methyl 2,6-difluoro-4-hydroxybenzoate from light, especially when in solution.

Predicted Degradation Pathway

The primary degradation pathway for Methyl 2,6-difluoro-4-hydroxybenzoate under hydrolytic stress (acidic or basic) is the cleavage of the ester bond.

Caption: Predicted primary degradation pathway.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of Methyl 2,6-difluoro-4-hydroxybenzoate to various stress conditions:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80-100 °C).

-

Photolytic: Expose a solution to UV and visible light (ICH Q1B guidelines).

-

-

Time Points: Sample at various time points to track the extent of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

Recommended HPLC-UV Method (Based on Analogue)

While a specific method for Methyl 2,6-difluoro-4-hydroxybenzoate is not published, a typical reversed-phase HPLC method for methylparaben can be adapted.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or acetic acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~255-260 nm (based on the UV absorbance maximum of similar structures) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Expert Analysis: The retention time of Methyl 2,6-difluoro-4-hydroxybenzoate is expected to be longer than that of methylparaben due to its increased lipophilicity. The mobile phase composition may need to be optimized (e.g., by increasing the percentage of acetonitrile) to achieve a suitable retention time and peak shape.

Caption: HPLC method development workflow.

Practical Recommendations for Handling and Storage

Based on the projected physicochemical properties, the following recommendations are provided for the handling and storage of Methyl 2,6-difluoro-4-hydroxybenzoate:

-

Storage: Store in a well-sealed container in a cool, dry place, protected from light.[1] Recommended storage at 2-8°C is a prudent measure to minimize any potential long-term degradation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid material.

-

Solution Preparation: For aqueous solutions, consider using a buffered system within a pH range of 4-7 to ensure stability. If a higher concentration is required in an aqueous medium, adjusting the pH to be above the projected pKa will significantly increase solubility. For organic synthesis, a wide range of polar aprotic and protic solvents should be suitable.

Conclusion

While direct experimental data for Methyl 2,6-difluoro-4-hydroxybenzoate is limited, a comprehensive understanding of its likely solubility and stability profile can be achieved through expert analysis of its structural analogue, Methylparaben, and the application of fundamental chemical principles. The ortho-difluoro substitution is predicted to increase lipophilicity and acidity, thereby decreasing aqueous solubility at neutral pH but enhancing it under basic conditions. The compound is expected to be susceptible to hydrolysis in alkaline environments. This guide provides a robust framework for researchers and drug development professionals to make informed decisions regarding the handling, storage, and formulation of this important synthetic intermediate, ultimately facilitating its successful application in the advancement of new chemical entities.

References

- MySkinRecipes.

- ChemicalBook. Methylparaben | 99-76-3.

- Ataman Kimya.

- ChemBK.

- MDPI. Degradation of Methylparaben Using Optimal WO 3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent.

- ResearchGate.

- ResearchGate. The photodegradation mechanism of methylparaben on EB/Ag 3 PO 4 /AgBr....

- PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.

- ChemicalBook. Methylparaben CAS#: 99-76-3.

- GERPAC. Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV.

- The Cosmetic Chemist. Methylparaben.

- Macedonian Pharmaceutical Bulletin. Determination of methylparaben and propylparaben in cosmetic products using HPLC.

- RP-HPLC method for stability assay of methylparaben and sennosides.

- Taylor & Francis Online.

- Revue Roumaine de Chimie. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams.

- ACS Publications. Photocatalytic Degradation of Methylparaben Using Green Nanosilver Supported on Reduced Graphene Oxide | Industrial & Engineering Chemistry Research.

- methyl 4-hydroxybenzo

- Semantic Scholar. Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC.

- ResearchGate. Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC.

- ResearchGate.

- ResearchGate.

- Sigma-Aldrich. Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul.

- NIH.

- ResearchGate.

- Semantic Scholar.

- NIH. Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent.

- ResearchGate.

- Wikipedia. Methylparaben.

- ACS Publications.

- Taylor & Francis Online.

- FooDB. Showing Compound Methylparaben (FDB010509).

- Sigma-Aldrich.

- ChemicalBook.

- SIELC Technologies. Methylparaben.

- Sigma-Aldrich.

- PubChem.

- Santa Cruz Biotechnology.

Sources

The Strategic Role of Methyl 2,6-difluoro-4-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imperative of Strategic Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Among the arsenal of fluorinated building blocks, Methyl 2,6-difluoro-4-hydroxybenzoate has emerged as a particularly valuable synthon. Its trifunctional nature, presenting a nucleophilic phenol, an electrophilic ester, and a strategically difluorinated aromatic ring, provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of Methyl 2,6-difluoro-4-hydroxybenzoate, from its fundamental properties to its application in the synthesis of targeted therapeutics, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Strategic Value

Methyl 2,6-difluoro-4-hydroxybenzoate is a white to off-white crystalline solid with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2] Its strategic value in medicinal chemistry is rooted in the interplay of its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| CAS Number | 194938-88-0 | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Storage | 2-8°C | [1] |

The two fluorine atoms positioned ortho to the ester group exert a profound influence on the molecule's reactivity and the properties of its derivatives. These electron-withdrawing groups lower the pKa of the para-hydroxyl group, increasing its acidity and facilitating its deprotonation for subsequent nucleophilic reactions. Furthermore, the 2,6-difluoro substitution pattern provides a steric and electronic shield, which can enhance the metabolic stability of derivatives by hindering enzymatic attack on the aromatic ring. This increased stability often translates to improved bioavailability and a longer in vivo half-life for the final drug candidate.[1]

Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate

While multiple synthetic routes to substituted hydroxybenzoates exist, a common and efficient laboratory-scale synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate proceeds from commercially available 3,5-difluoroanisole. The following is a representative, multi-step synthetic workflow.

Caption: A representative multi-step synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add acetyl chloride dropwise.

-

Add 3,5-difluoroanisole to the reaction mixture and allow it to warm to room temperature.

-

Stir for 12 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-difluoro-6-methoxyphenyl)ethanone.

Step 2: Baeyer-Villiger Oxidation

-

Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,4-difluoro-6-methoxyphenyl acetate.

Step 3: Saponification

-

Dissolve the acetate from Step 2 in a mixture of methanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 2,6-difluoro-4-methoxyphenol.

Step 4: Demethylation

-

Dissolve the phenol from Step 3 in dichloromethane and cool to -78°C.

-

Add boron tribromide (BBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give 2,6-difluorohydroquinone.

Step 5: Esterification

-

Dissolve the hydroquinone from Step 4 in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain Methyl 2,6-difluoro-4-hydroxybenzoate.

Application in Medicinal Chemistry: A Case Study in p38 MAP Kinase Inhibitors

The 2,6-difluorophenyl moiety is a privileged scaffold in the design of kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket, coupled with the metabolic stability conferred by the fluorine atoms, makes it a desirable feature. Methyl 2,6-difluoro-4-hydroxybenzoate serves as a key intermediate for introducing this moiety, particularly in the synthesis of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases.

A critical reaction in the utilization of Methyl 2,6-difluoro-4-hydroxybenzoate is the O-alkylation of the phenolic hydroxyl group. This reaction allows for the connection of the difluorinated phenyl ring to a larger heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

Sources

Topic: Potential Applications of Methyl 2,6-difluoro-4-hydroxybenzoate in Drug Discovery

An In-Depth Technical Guide

Executive Summary

Methyl 2,6-difluoro-4-hydroxybenzoate is a strategically functionalized aromatic compound poised for significant utility in modern drug discovery. Its unique electronic and structural properties, conferred by the difluoro substitution pattern, make it more than a simple chemical intermediate. This guide elucidates its potential, focusing on two primary applications: its established role as a key building block in the synthesis of targeted therapies, such as PARP14 inhibitors, and its prospective value as a high-quality fragment for Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the mechanistic rationale behind these applications, provide actionable experimental protocols for its validation, and discuss its potential in developing novel therapeutics for oncology and inflammatory diseases.

Introduction: The Strategic Value of a Fluorinated Scaffold

Methyl 2,6-difluoro-4-hydroxybenzoate is a small molecule characterized by a benzene ring substituted with a methyl ester, a hydroxyl group, and two fluorine atoms positioned ortho to the ester.[1] This specific arrangement is not accidental; it is a deliberate design that leverages the unique properties of fluorine to enhance molecular performance in a biological context.

Caption: Chemical structure of Methyl 2,6-difluoro-4-hydroxybenzoate.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can increase a drug's half-life, reducing dosing frequency.[2]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[3]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (logP), which is critical for its ability to cross biological membranes and reach its site of action.[2] The difluoro substitution on this specific benzoate derivative alters the electronic distribution and acidity of the phenolic hydroxyl group, which can be crucial for target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,6-difluoro-4-hydroxybenzoate highlights its utility as both a synthetic intermediate and a potential drug fragment.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 188.13 g/mol [1] | Complies with the "Rule of Three" for fragments (<300 Da), suggesting suitability for FBDD.[4] |

| Formula | C₈H₆F₂O₃[5] | Low complexity, providing a good starting point for chemical elaboration. |

| XLogP3 | 1.6[1] | Moderate lipophilicity, balancing solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (2x fluorine, 1x carbonyl) | Offers multiple points for hydrogen bonding with a target protein. |

Application I: A Validated Intermediate in Targeted Therapy

The most direct and documented application of Methyl 2,6-difluoro-4-hydroxybenzoate is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure provides multiple reaction handles—the hydroxyl group, the ester, and the aromatic ring itself—that chemists can exploit.

Case Study: Synthesis of PARP14 Inhibitors

Patents explicitly detail the use of Methyl 2,6-difluoro-4-hydroxybenzoate in the synthesis of novel quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14).[6][7][8] PARP14 is a compelling therapeutic target implicated in cancer cell survival and inflammatory responses.[6] It plays a role in regulating signaling pathways downstream of IL-4 and IFN-γ, making it relevant for both oncology and allergic diseases.[7]

In the patented synthesis, the phenolic hydroxyl group of Methyl 2,6-difluoro-4-hydroxybenzoate is used as a nucleophile in an etherification reaction, serving as the foundational step to build a more complex molecule.[6][7]

Caption: A standard workflow for a Fragment-Based Drug Discovery campaign.

This workflow illustrates how a low-affinity fragment hit can be systematically optimized into a potent and selective lead compound through structure-guided design.

Experimental Protocols & Methodologies

To translate these potential applications into practice, robust experimental validation is required. Below are step-by-step protocols for key assays.

Protocol 1: Thermal Shift Assay (TSA) for Fragment Screening

Objective: To identify fragments that bind to and stabilize a target protein by measuring changes in its melting temperature (Tm).

Methodology:

-

Preparation:

-

Prepare a stock solution of the target protein (e.g., a kinase) at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a 100 mM stock solution of Methyl 2,6-difluoro-4-hydroxybenzoate in 100% DMSO. Create a dilution series.

-

Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

-

-

Assay Plate Setup (384-well PCR plate):

-

For each well, add 10 µL of the protein solution (final concentration 2 µM).

-

Add 0.2 µL of the fragment solution (final concentration 200 µM, 1% DMSO). Include DMSO-only wells as a negative control.

-

Add 0.1 µL of the dye (final concentration 5x).

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/sec.

-

Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition.

-

A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

-

Protocol 2: PARP14 Enzymatic Assay (ELISA-based)

Objective: To determine if a compound synthesized from Methyl 2,6-difluoro-4-hydroxybenzoate can inhibit the enzymatic activity of PARP14.

Methodology:

-

Plate Coating:

-

Coat a 96-well high-binding plate with histone H1 (10 µg/mL) overnight at 4°C. This will serve as the substrate for PARylation.

-

Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

-

-

Enzymatic Reaction:

-

In each well, add 50 µL of reaction buffer containing recombinant human PARP14 enzyme, NAD+ (the ADP-ribose donor), and varying concentrations of the test inhibitor synthesized from our starting compound.

-

Incubate for 1 hour at 30°C to allow the PARylation reaction to occur.

-

-

Detection:

-

Wash the plate 3x to remove unreacted components.

-

Add a primary antibody that specifically recognizes poly-ADP-ribose (PAR) chains. Incubate for 1 hour at room temperature.

-

Wash the plate 3x.

-

Add a secondary antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour.

-

Wash the plate 5x.

-

-

Signal Development & Analysis:

-

Add a TMB substrate solution. A blue color will develop in wells with HRP activity.

-

Stop the reaction with 1M H₂SO₄ (color changes to yellow).

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Conclusion and Future Directions

Methyl 2,6-difluoro-4-hydroxybenzoate is a valuable and versatile chemical tool for drug discovery. Its documented use as a synthetic intermediate in the development of PARP14 inhibitors confirms its utility in constructing complex molecules with enhanced pharmaceutical properties. [6][7]Furthermore, its physicochemical profile makes it an exemplary candidate for fragment-based screening campaigns targeting a wide range of proteins, including kinases and other enzyme classes. [1][4] Future research should focus on expanding its application beyond known targets. Screening this fragment against diverse protein families could uncover novel starting points for challenging targets. Additionally, exploring alternative synthetic modifications of its core structure could yield new building blocks with tailored properties for specific therapeutic goals, from anti-infectives to CNS-penetrant drugs.

References

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

- Google Patents. (n.d.). US10562891B2 - Quinazolinones as PARP14 inhibitors.

-

MySkinRecipes. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CA3085353A1 - Quinazolinones as parp14 inhibitors.

-

PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

-

Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

-

YouTube. (2023, May 19). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

Conformetrix. (n.d.). INTRODUCTION TO “FBDD”. Retrieved from [Link]

-

Googleapis.com. (2018, December 20). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). CN102596919A - Aromatase inhibitors.

-

Amerigo Scientific. (n.d.). Fine Chemicals - Page 6. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 2,6-Dimethoxybenzate | CAS#:2065-27-2. Retrieved from [Link]

-

PubMed. (2008). D77, one benzoic acid derivative, functions as a novel anti-HIV-1 inhibitor targeting the interaction between integrase and cellular LEDGF/p75. Retrieved from [Link]

-

Rayfull. (n.d.). Good Effect Pesticide Insecticide 50% 70% Pyrethrin Oil. Retrieved from [Link]

-

National Institutes of Health. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]

Sources

- 1. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 5. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 6. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]

- 7. CA3085353A1 - Quinazolinones as parp14 inhibitors - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to Methyl 2,6-difluoro-4-hydroxybenzoate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0) is a key exemplar of a fluorinated aromatic building block, offering a versatile scaffold for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth technical overview of this compound, from its synthesis and spectral characterization to its procurement and application in cutting-edge drug discovery.

Physicochemical Properties and Structural Attributes

Methyl 2,6-difluoro-4-hydroxybenzoate is a white to off-white crystalline solid. Its molecular structure, featuring a hydroxyl group and two fluorine atoms flanking a methyl ester on a benzene ring, provides a unique combination of reactivity and stability.

| Property | Value | Source |

| CAS Number | 194938-88-0 | |

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.13 g/mol | |

| Melting Point | Not available | |

| Boiling Point | 294.5±40.0 °C at 760 mmHg | Crysdot LLC |

| Storage | 2-8°C | MySkinRecipes, Crysdot LLC |

Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate: A Plausible Experimental Protocol

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate.

Step-by-Step Methodology:

-

Diazotization of 3,5-Difluoroaniline:

-

Dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.

-

-

Hydrolysis to 2,6-Difluoro-4-aminophenol:

-

Slowly warm the diazonium salt solution to room temperature and then heat to reflux.

-

The diazonium group will be displaced by a hydroxyl group, yielding 2,6-difluoro-4-aminophenol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Sandmeyer-type Reaction to form 2,6-Difluoro-4-hydroxybenzonitrile:

-

Diazotize the 2,6-difluoro-4-aminophenol as described in Step 1.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Gently warm the reaction mixture to facilitate the substitution reaction.

-

After completion, neutralize the reaction mixture and extract the product.

-

-

Hydrolysis of the Nitrile to 2,6-Difluoro-4-hydroxybenzoic acid:

-

Reflux the 2,6-difluoro-4-hydroxybenzonitrile in an aqueous solution of sulfuric acid.

-

The nitrile group will be hydrolyzed to a carboxylic acid.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

-

Esterification to Methyl 2,6-difluoro-4-hydroxybenzoate:

-

Suspend the 2,6-difluoro-4-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization to obtain Methyl 2,6-difluoro-4-hydroxybenzoate.

-

Spectroscopic Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic protons will likely appear as a triplet in the region of 6.5-7.0 ppm, due to coupling with the two equivalent fluorine atoms. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling. Key expected signals include the carbonyl carbon of the ester at around 165 ppm, the methyl carbon at approximately 52 ppm, and several signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. A strong absorption band for the carbonyl group (C=O stretch) of the ester will be present around 1700-1730 cm⁻¹. C-F stretching vibrations will likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Drug Development

Methyl 2,6-difluoro-4-hydroxybenzoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[4][5] The difluorinated phenyl ring can act as a key recognition motif for binding to the active site of kinases.

Several patents disclose the use of this or structurally very similar building blocks in the synthesis of inhibitors for various kinases, including:

-

RAF Kinase Inhibitors: The difluorophenyl moiety is a common feature in inhibitors of the RAF kinase family (A-Raf, B-Raf, C-Raf), which are implicated in various cancers.[4]

-

Other Kinase Inhibitors: The versatility of this scaffold allows for its incorporation into inhibitors of other kinase families, which are targets in a wide range of diseases.

The presence of the fluorine atoms can enhance the binding affinity of the inhibitor to the target protein and improve its metabolic stability, leading to a more potent and durable therapeutic effect.

Procurement of Methyl 2,6-difluoro-4-hydroxybenzoate

Sourcing high-purity Methyl 2,6-difluoro-4-hydroxybenzoate is crucial for reproducible research and development outcomes. Several chemical suppliers offer this compound, with varying purity levels, quantities, and lead times.

Comparative Supplier Information:

| Supplier | Purity | Available Quantities | Typical Lead Time |

| ≥98% | Inquire | Inquire | |

| Inquire | Inquire | Inquire | |

| ≥95% | 5g, 10g, 25g | Inquire | |

| 98% | 5g | 10-20 days | |

| Inquire | Inquire | Inquire | |

| Inquire | 100mg | Inquire |

Procurement Workflow for Specialty Chemicals:

The procurement of specialty research chemicals like Methyl 2,6-difluoro-4-hydroxybenzoate requires a systematic approach to ensure quality, safety, and regulatory compliance.

Caption: A typical procurement workflow for specialty research chemicals.

Quality Control and Self-Validating Protocols

For researchers in drug development, ensuring the quality and purity of starting materials is paramount. A self-validating experimental protocol should include in-house quality control checks upon receipt of any chemical, including Methyl 2,6-difluoro-4-hydroxybenzoate.

Recommended In-House Quality Control Checks:

-

Certificate of Analysis (CoA) Verification: Always request and review the supplier's CoA. This document should provide information on the purity (typically determined by HPLC or GC), identity (confirmed by NMR or MS), and other relevant physical properties.

-

Identity Confirmation: A simple melting point determination can be a quick and effective way to check for gross impurities. For more rigorous confirmation, obtaining a ¹H NMR spectrum and comparing it to the expected chemical shifts is recommended.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A single, sharp peak is indicative of high purity.

By implementing these quality control measures, researchers can ensure the integrity of their experimental results and the reliability of their drug discovery efforts.

Safety and Handling

Methyl 2,6-difluoro-4-hydroxybenzoate is classified as a hazardous substance.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and emergency procedures.

Conclusion

Methyl 2,6-difluoro-4-hydroxybenzoate is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features, arising from the presence of two fluorine atoms, make it an attractive starting material for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, procurement, and application, with the aim of empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

References

- MySkinRecipes. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

-

PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

- Alachem Co., Ltd. (n.d.). 194938-88-0 | Methyl 2,6-difluoro-4-hydroxybenzoate.

- BLD Pharm. (n.d.). 194938-88-0|Methyl 2,6-difluoro-4-hydroxybenzoate.

- Crysdot LLC. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate - Benzene Compounds.

- Mosher Chemical. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate.

- Google Patents. (n.d.). US9809610B2 - Compounds and compositions as kinase inhibitors.

-

Chemsrc.com. (2025, September 17). Methyl 2,6-difluoro-4-hydroxybenzoate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

Sources

- 1. Methyl 2,3-difluoro-4-hydroxybenzoate price,buy Methyl 2,3-difluoro-4-hydroxybenzoate - chemicalbook [m.chemicalbook.com]

- 2. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]

- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Methyl 2,6-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. As a valued researcher, your safety and the integrity of your work are paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety and best practices.

Compound Profile and Significance

Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0) is a fluorinated aromatic building block. Its structure is instrumental in medicinal chemistry for enhancing the metabolic stability and receptor binding affinity of active pharmaceutical ingredients (APIs), particularly in the development of corticosteroids and anti-inflammatory agents.[1] The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool in drug discovery and development.

Table 1: Physicochemical Properties of Methyl 2,6-difluoro-4-hydroxybenzoate

| Property | Value | Source |

| IUPAC Name | methyl 2,6-difluoro-4-hydroxybenzoate | PubChem |

| CAS Number | 194938-88-0 | PubChem |